Cas no 858671-77-9 (Ethyl 6-methoxy-1H-indazole-3-carboxylate)

Ethyl 6-methoxy-1H-indazole-3-carboxylate structure
858671-77-9 structure
Produktname:Ethyl 6-methoxy-1H-indazole-3-carboxylate
CAS-Nr.:858671-77-9
MF:C11H12N2O3
MW:220.224582672119
MDL:MFCD06659783
CID:717955

Ethyl 6-methoxy-1H-indazole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 6-methoxy-1H-indazole-3-carboxylate
    • 1H-Indazole-3-carboxylicacid, 6-methoxy-, ethyl ester
    • 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER,
    • MDL: MFCD06659783
    • Inchi: 1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
    • InChI-Schlüssel: QQJCYCCREWJCKH-UHFFFAOYSA-N
    • Lächelt: O=C(C1C2C(=CC(=CC=2)OC)NN=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 220.08500
  • Monoisotopenmasse: 220.085
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 260
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 64.2A^2

Experimentelle Eigenschaften

  • PSA: 64.21000
  • LogP: 1.74820

Ethyl 6-methoxy-1H-indazole-3-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D968534-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
100mg
$340 2024-07-28
abcr
AB536845-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate; .
858671-77-9
100mg
€540.40 2025-02-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-50mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
50mg
¥1731.3 2025-01-21
eNovation Chemicals LLC
D968534-500mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
500mg
$665 2024-07-28
TRC
E940705-500mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9
500mg
$ 250.00 2022-06-05
eNovation Chemicals LLC
D968534-1g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
1g
$1115 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-5g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
5g
10108.67CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
100mg
1060.05CNY 2021-05-08
abcr
AB536845-50mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate; .
858671-77-9
50mg
€379.50 2025-02-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-5g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
5g
¥34958.27 2025-01-21

Ethyl 6-methoxy-1H-indazole-3-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
2.2 Reagents: Sodium carbonate ;  neutralized, rt
Referenz
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  0 °C; 15 min, 0 °C; 0 °C → 130 °C; 1 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Sodium carbonate Solvents: Acetone ;  5 min, rt
2.2 Solvents: Acetone ;  rt; 6 h, rt
3.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
5.2 Reagents: Sodium carbonate ;  neutralized, rt
Referenz
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
1.2 Reagents: Sodium carbonate ;  neutralized, rt
Referenz
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
3.2 Reagents: Sodium carbonate ;  neutralized, rt
Referenz
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  5 min, rt
1.2 Solvents: Acetone ;  rt; 6 h, rt
2.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
4.2 Reagents: Sodium carbonate ;  neutralized, rt
Referenz
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Ethyl 6-methoxy-1H-indazole-3-carboxylate Raw materials

Ethyl 6-methoxy-1H-indazole-3-carboxylate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:858671-77-9)Ethyl 6-methoxy-1H-indazole-3-carboxylate
A1042903
Reinheit:99%
Menge:1g
Preis ($):1082.0